1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one is a synthetic organic compound that features a pyrrolidine ring attached to a butenone structure with three chlorine atoms
Preparation Methods
The synthesis of 1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with a trichlorobutenone precursor under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparison with Similar Compounds
1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one can be compared with other similar compounds, such as:
4-(pyrrolidin-1-yl)butan-1-ol: This compound features a pyrrolidine ring attached to a butanol structure and is used in various chemical syntheses.
4-(pyrrolidin-1-yl)butan-1-amine: This compound has a similar structure but with an amine group instead of a ketone, and it is used in the synthesis of pharmaceuticals and other organic compounds.
The uniqueness of this compound lies in its trichlorobutenone structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
83124-97-4 |
---|---|
Molecular Formula |
C8H10Cl3NO |
Molecular Weight |
242.5 g/mol |
IUPAC Name |
1,1,1-trichloro-4-pyrrolidin-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H10Cl3NO/c9-8(10,11)7(13)3-6-12-4-1-2-5-12/h3,6H,1-2,4-5H2 |
InChI Key |
YFGOHGUFUNMIAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C=CC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.